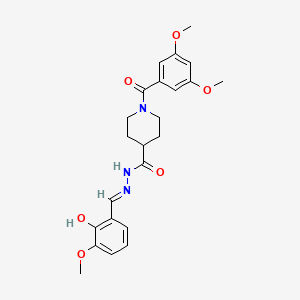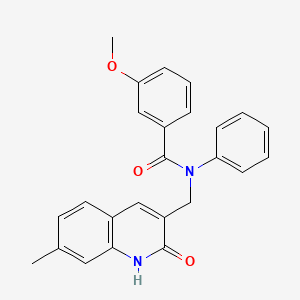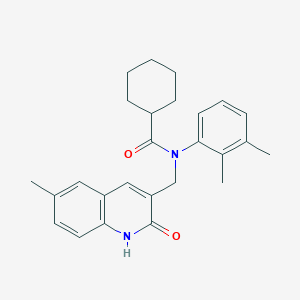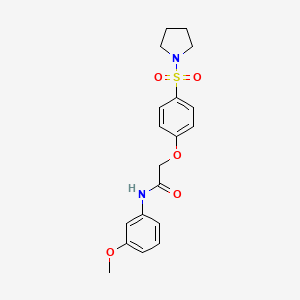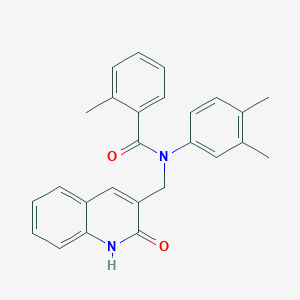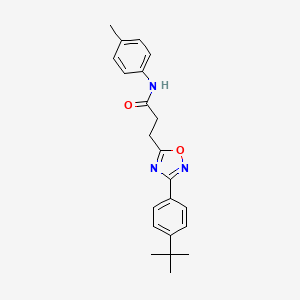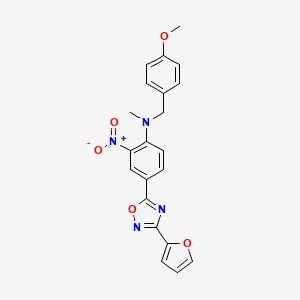
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to the disruption of the microtubule network, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells. In studies with animal models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to reduce tumor growth and increase survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. This allows for the study of its effects on cancer cells without affecting normal cells. However, one limitation is its low solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide. One potential direction is the development of more soluble analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide to improve its administration in lab experiments. Additionally, further studies are needed to determine the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in the treatment of Alzheimer's disease and Parkinson's disease. Finally, studies are needed to determine the potential side effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide and its safety for use in humans.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer treatment and neurodegenerative diseases make it a promising candidate for further study. However, more research is needed to determine its safety and potential side effects before it can be used in humans.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde with m-toluidine to form the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-6-11-21(14-17)28(26(30)22-12-4-5-13-23(22)31-3)16-20-15-19-10-7-9-18(2)24(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCYINFRDQZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

